4-Methyl-6-(phenylamino)nicotinaldehyde
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Overview
Description
4-Methyl-6-(phenylamino)nicotinaldehyde is an organic compound with the molecular formula C13H12N2O It is a derivative of nicotinaldehyde, where the 6-position on the pyridine ring is substituted with a phenylamino group and the 4-position is substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(phenylamino)nicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with nicotinaldehyde as the core structure.
Substitution Reaction: The 6-position on the pyridine ring is substituted with a phenylamino group through a nucleophilic aromatic substitution reaction.
Methylation: The 4-position is then methylated using a suitable methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(phenylamino)nicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylamino group can participate in electrophilic substitution reactions, introducing different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 4-Methyl-6-(phenylamino)nicotinic acid.
Reduction: 4-Methyl-6-(phenylamino)nicotinalcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Methyl-6-(phenylamino)nicotinaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(phenylamino)nicotinaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: Potential to bind to certain receptors, modulating their activity.
Signal Transduction: Could interfere with signal transduction pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Nicotinaldehyde: The parent compound, lacking the phenylamino and methyl substitutions.
4-Methyl-6-(aminomethyl)nicotinaldehyde: Similar structure but with an aminomethyl group instead of phenylamino.
6-(Phenylamino)nicotinaldehyde: Lacks the methyl group at the 4-position.
Uniqueness
4-Methyl-6-(phenylamino)nicotinaldehyde is unique due to the specific combination of substituents on the nicotinaldehyde core, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H12N2O |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
6-anilino-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H12N2O/c1-10-7-13(14-8-11(10)9-16)15-12-5-3-2-4-6-12/h2-9H,1H3,(H,14,15) |
InChI Key |
ZECNFHVNZMYGGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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